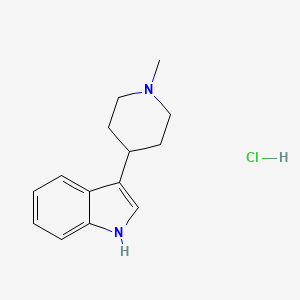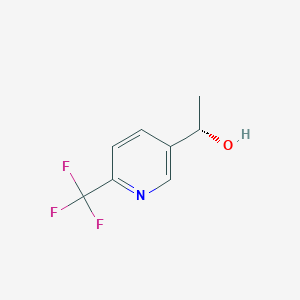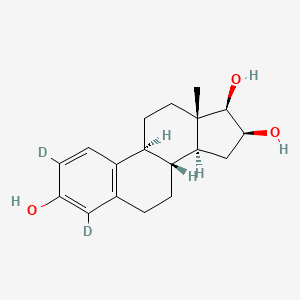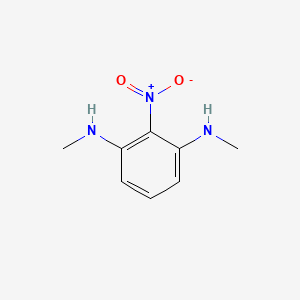![molecular formula C10H14F3N5O3S2 B1431910 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate CAS No. 1351661-60-3](/img/structure/B1431910.png)
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of the compound is C10H14F3N5O3S2 . The compound has a molecular weight of 373.38 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the documentation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.38 . More detailed physical and chemical properties like boiling point, melting point, density can be found in the documentation .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is part of a broader class of 1,3,4-thiadiazole amide derivatives synthesized for their biological activities. One study focused on the synthesis of fifteen novel compounds, including variations with piperazine, demonstrating inhibitory effects against certain bacteria and showing antiviral activity against the tobacco mosaic virus (Xia, 2015).
Antimicrobial and Antileishmanial Activities
Another significant application is in the development of compounds with antimicrobial and antileishmanial activities. For example, derivatives have been synthesized and shown strong leishmanicidal activity, even more potent than the reference drug pentostam, against Leishmania major promastigotes (Foroumadi et al., 2005). Additionally, compounds have demonstrated notable antimicrobial activities against a range of gram-positive and gram-negative bacteria and fungi (Abdelmajeid et al., 2017).
Antioxidant and Antitumor Evaluation
The antioxidant and antitumor potentials of these derivatives have been evaluated, with certain compounds exhibiting promising activities. The synthesis approach involves creating N-substituted-2-amino-1,3,4-thiadiazoles, some of which showed significant cytotoxicity against cancer cell lines and antioxidant properties (Hamama et al., 2013).
Insecticidal Activities
Research has also explored the insecticidal applications of these compounds. For instance, innovative heterocycles incorporating a thiadiazole moiety have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, presenting new avenues for pest control (Fadda et al., 2017).
Antibacterial Screening
The synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus has led to compounds with moderate activity towards Bacillus Subtilis and Escherichia Coli, offering potential for developing new antibacterial agents (Deshmukh et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with various cellular targets, influencing cell viability .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cell viability .
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular pathways .
Result of Action
Similar compounds have been reported to influence cell viability .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it forms hydrogen bonds and hydrophobic interactions with the active site residues of cyclooxygenase, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it can activate or inhibit signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Eigenschaften
IUPAC Name |
2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS2.C2HF3O2/c9-6(14)5-15-8-12-11-7(16-8)13-3-1-10-2-4-13;3-2(4,5)1(6)7/h10H,1-5H2,(H2,9,14);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJCAKPIYMMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)
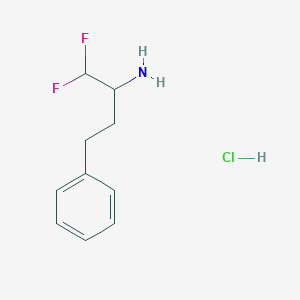
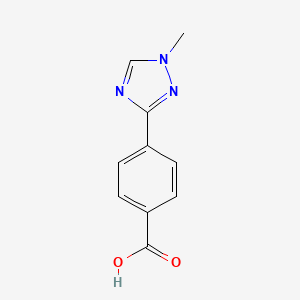
![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine](/img/structure/B1431836.png)
![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)
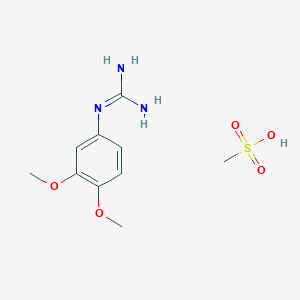
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)
